molecular formula C11H9FN2O B2820878 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one CAS No. 1252134-65-8

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

Cat. No. B2820878
CAS RN: 1252134-65-8
M. Wt: 204.204
InChI Key: ARDRWKWZOOROLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is a synthetic quinazolinone compound that has been studied for its potential applications in medicinal chemistry. It is a cyclopropyl-containing quinazolinone derivative, which has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent, as well as a modulator of protein kinase C. Additionally, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6.
Biochemical and Physiological Effects
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one in lab experiments include its availability and low cost, as well as its wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been found to possess a wide range of properties.

Future Directions

The potential future directions for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one include further exploration of its anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial activities, as well as its potential applications in drug discovery. Additionally, further research should be conducted to determine the exact mechanism of action of the compound, as well as its potential applications in other therapeutic areas. Additionally, further research should be conducted to determine the long-term safety and efficacy of the compound.

Synthesis Methods

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one can be synthesized via a two-step process. The first step involves the conversion of 2-chloro-6-fluoroquinazolin-4(3H)-one to 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one by the reaction of 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one in a base-mediated reaction. The second step involves the reaction of 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with a suitable base to form the desired product.

Scientific Research Applications

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.

properties

IUPAC Name

2-cyclopropyl-6-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDRWKWZOOROLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

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